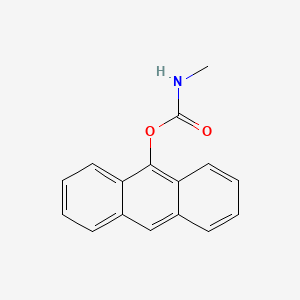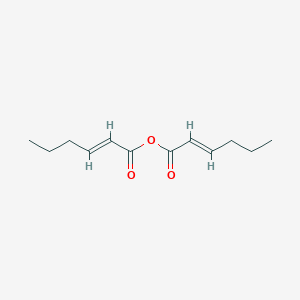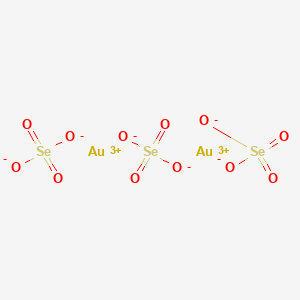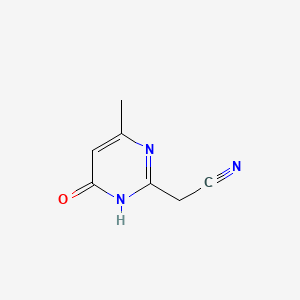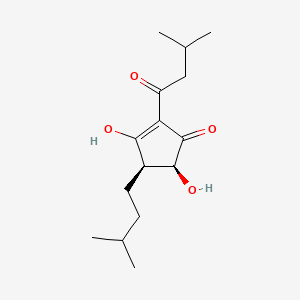
ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylcyclopentadienylmanganese(I) tricarbonyl (ECMT) is an organometallic compound that is widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents, and it is commonly used as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA as a catalyst is not fully understood, but it is believed to involve the coordination of the manganese atom with the substrate molecule. This coordination activates the substrate molecule, allowing it to undergo the desired reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA, as it is primarily used in laboratory experiments. However, studies have shown that exposure to high concentrations of ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA can cause respiratory irritation and may be toxic to aquatic organisms.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA as a catalyst is its high selectivity, which allows for the synthesis of specific products with minimal byproducts. Additionally, ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA is relatively stable and easy to handle, making it a convenient catalyst for laboratory experiments.
However, there are also some limitations to using ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA. For example, it is sensitive to air and moisture, which can cause degradation of the compound. Additionally, ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA is relatively expensive compared to other catalysts, which may limit its use in large-scale industrial applications.
Future Directions
There are several potential future directions for research on ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA. One area of interest is the development of new synthetic methods using ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA as a catalyst. Additionally, there is potential for the use of ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA in the synthesis of pharmaceuticals and other high-value compounds.
Another area of interest is the development of new applications for ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA in fields such as materials science and energy storage. For example, ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA has been shown to be effective in the synthesis of metal-organic frameworks, which have potential applications in gas storage and catalysis.
Overall, the unique properties of ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA make it a valuable tool for scientific research, and further studies on its synthesis and applications are likely to yield important insights and discoveries.
Synthesis Methods
The synthesis of ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA is typically carried out by reacting ethylcyclopentadiene with manganese pentacarbonyl in the presence of a reducing agent such as sodium borohydride. The reaction produces ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA as a yellow solid, which can be purified by recrystallization.
Scientific Research Applications
ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA has been extensively studied for its potential use as a catalyst in organic synthesis. It has been shown to be effective in a wide range of reactions, including the synthesis of aldehydes, ketones, and esters. Additionally, ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA has been used as a precursor for the synthesis of other organometallic compounds, such as cyclopentadienyliron dicarbonyl.
properties
CAS RN |
12116-56-2 |
|---|---|
Molecular Formula |
C10H9MnO3- |
Molecular Weight |
232.117 |
IUPAC Name |
carbon monoxide;5-ethylcyclopenta-1,3-diene;manganese |
InChI |
InChI=1S/C7H9.3CO.Mn/c1-2-7-5-3-4-6-7;3*1-2;/h3-6H,2H2,1H3;;;;/q-1;;;; |
InChI Key |
KTXWSQGDKNADEC-UHFFFAOYSA-N |
SMILES |
CC[C-]1C=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-Nitro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B576568.png)


